REACTION_CXSMILES
|
[OH-:1].[K+].[NH:3]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([CH:12]=O)[C:6]=2[CH:5]=[CH:4]1.O[CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C(O)C.O>[NH:3]1[C:11]2[C:6](=[C:7]([CH:12]=[CH:15][C:16]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[OH:1])=[O:17])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.132 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C(=CC=CC12)C=O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.189 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
after stirring at 30° for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried over a deshydrant
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica
|
Type
|
WASH
|
Details
|
eluted with methylene chloride
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C(C=CC=C12)C=CC(=O)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |